The compound is classified under the following categories:
The synthesis of (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol can be achieved through various methods, primarily involving the reaction of suitable precursors under controlled conditions.
This method allows for the introduction of various substituents at the 5-position of the isoxazole ring, enhancing the versatility of the synthesis .
The molecular structure of (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol can be described as follows:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds, providing insights into their spatial arrangement .
(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol participates in various chemical reactions due to its functional groups:
These reactions are typically carried out under mild conditions, allowing for high selectivity and yield .
The mechanism of action for (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol primarily involves its interaction with biological targets. Research indicates that compounds with similar structures may act as inhibitors for specific enzymes or receptors:
The physical and chemical properties of (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol are crucial for understanding its behavior in different environments:
These properties influence its handling during synthesis and potential applications in various fields.
(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol has several promising applications:
(3-Bromo-4,5-dihydro-isoxazol-5-yl)-methanol represents a functionally substituted derivative of the 4,5-dihydroisoxazole (isoxazoline) heterocyclic system. Its systematic IUPAC name is 5-(hydroxymethyl)-3-bromo-4,5-dihydroisoxazole, unambiguously defining the bromo-substituent at position 3 and the hydroxymethyl group at position 5 of the partially saturated isoxazole ring. Alternative chemical designations include 3-Bromo-5-(hydroxymethyl)isoxazoline and 3-Bromo-5-(hydroxymethyl)-4,5-dihydroisoxazole. This compound possesses the molecular formula C₄H₆BrNO₂ and a molecular weight of 179.99 g/mol, reflecting its brominated, oxygenated heterocyclic nature. Key identifiers include the CAS Registry Number 25742-00-1 for the core structure and 882697-80-5 for the closely related derivative 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole [2] [10].
Structurally, the molecule comprises a five-membered 4,5-dihydroisoxazole ring system featuring:
This arrangement creates two key electrophilic centers: the brominated C3 position susceptible to nucleophilic substitution and the activated carbon adjacent to the isoxazole nitrogen. The hydroxymethyl group provides a site for further chemical modification, such as oxidation or esterification, making this molecule a versatile synthetic intermediate [1] [10].
Table 1: Nomenclature and Identifiers of (3-Bromo-4,5-dihydro-isoxazol-5-yl)-methanol
Classification | Designation |
---|---|
Systematic IUPAC Name | 5-(Hydroxymethyl)-3-bromo-4,5-dihydroisoxazole |
Alternative Names | (3-Bromo-4,5-dihydroisoxazol-5-yl)methanol; 3-Bromo-5-(hydroxymethyl)isoxazoline |
Molecular Formula | C₄H₆BrNO₂ |
Molecular Weight | 179.99 g/mol |
CAS Registry Number | 25742-00-1 (core structure) |
Related CAS Numbers | 882697-80-5 (5,5-dimethyl analog) |
The chemistry of brominated dihydroisoxazoles emerged significantly in the early 21st century as researchers explored covalent enzyme inhibitors inspired by natural electrophiles. A pivotal development occurred with the discovery that 3-halo-4,5-dihydroisoxazoles could serve as effective Michael acceptors targeting catalytic cysteine residues in enzymes. This structural motif was evolutionarily derived from the natural product acivicin, a glutamine analog containing a dihydroisoxazole scaffold. Researchers systematically modified this core, leading to decarboxylated analogs like (3-Bromo-4,5-dihydro-isoxazol-5-yl)-methanol as synthetically accessible warheads .
Significant methodological advancements enabled practical access to such compounds. The development of metal-free synthetic routes, particularly the base-catalyzed cyclization of α,β-unsaturated ketoximes with brominating agents, provided scalable approaches to 3-bromo-4,5-dihydroisoxazoles. Patent literature from the mid-2000s details optimized procedures for synthesizing key derivatives like 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole using halogenation cyclization reactions under phase-transfer conditions. These synthetic breakthroughs facilitated biological exploration of the chemotype [8] [9].
The compound gained prominence when structure-activity relationship (SAR) studies on transglutaminase 2 (TG2) inhibitors revealed that the 5-hydroxymethyl dihydroisoxazole core provided optimal balance between reactivity and stability. Concurrently, medicinal chemists recognized its utility in targeting other enzymes, particularly those with accessible nucleophilic residues in their active sites, propelling its adoption in drug discovery programs focused on oncology and autoimmune diseases .
Table 2: Historical Milestones in Brominated Dihydroisoxazole Chemistry
Time Period | Development | Significance |
---|---|---|
Early 2000s | Derivatization of acivicin natural product | Inspiration for synthetic dihydroisoxazole electrophiles |
2005-2006 | Optimization of metal-free syntheses | Scalable production of 3-bromodihydroisoxazoles |
2006-2010 | Structure-activity relationship studies on TG2 inhibitors | Validation of 5-substituted derivatives as selective warheads |
Post-2010 | Application in anticancer agent development | Incorporation into hGAPDH inhibitors for pancreatic cancer |
(3-Bromo-4,5-dihydro-isoxazol-5-yl)-methanol occupies a significant niche in heterocyclic chemistry due to three principal attributes: targeted covalent inhibition potential, stereochemical complexity, and synthetic versatility. As a covalent inhibitor scaffold, its brominated dihydroisoxazole core functions as an electrophilic "warhead" capable of selectively modifying catalytic cysteine residues in enzymes. This mechanism underpins its application against biologically validated targets like human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). Research demonstrates that conformationally constrained analogs, including spirocyclic derivatives incorporating this pharmacophore, exhibit enhanced inhibitory activity against hGAPDH – a crucial glycolytic enzyme in cancer cells – with significant antiproliferative effects observed in pancreatic cancer cell lines. The molecule’s moderate intrinsic reactivity enables selective modification of activated enzymatic thiols over non-targeted sulfhydryl groups, reducing off-target effects [1] [6].
Stereochemistry critically influences the compound’s biological interactions. The chiral center at position 5 (bearing the hydroxymethyl group) creates distinct enantiomers with differential target engagement. Studies on analogous dihydroisoxazole inhibitors reveal substantial enantioselectivity; the 5-(S) enantiomer of related compounds exhibits approximately fifty-fold greater potency against transglutaminase 2 than its 5-(R) counterpart. This stereospecificity underscores the importance of asymmetric synthesis in developing therapeutics based on this scaffold .
Synthetic versatility constitutes another key advantage. The hydroxymethyl group enables diverse chemical transformations:
These transformations facilitate the generation of structure-activity relationship libraries and prodrug strategies. Furthermore, metal-free synthetic approaches using phase-transfer catalysis or solid-phase techniques align with green chemistry principles, enhancing the compound’s accessibility and applicability in drug discovery pipelines [8] [9].
Table 3: Key Bioactive Dihydroisoxazole Derivatives and Their Applications
Derivative Structure | Biological Target | Observed Activity |
---|---|---|
Spirocyclic 3-bromo-4,5-dihydroisoxazole | hGAPDH | Covalent inactivation with antiproliferative effects in pancreatic cancer cells (EC₅₀ values in low micromolar range) |
5-(S)-dihydroisoxazole inhibitors | Transglutaminase 2 | ~50-fold higher inhibitory activity versus 5-(R) enantiomers |
5,5-Dimethyl substituted analogs | Not specified | Improved metabolic stability while retaining electrophilic reactivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0